ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure This compound is part of the bicyclo[21
Preparation Methods
The synthesis of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations . Industrial production methods may involve batchwise, multigram preparations, ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can lead to the formation of more complex structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for ortho- and meta-substituted benzenes.
Industrial Chemistry: Its reactivity and stability make it useful in various industrial processes, including the synthesis of complex organic molecules.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentanes: These compounds are also used as bioisosteres in medicinal chemistry but have a different ring structure.
2-Azabicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H21IN2O3 |
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Molecular Weight |
404.24 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(1-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H21IN2O3/c1-4-20-13(19)15-7-14(8-15,9-16)21-12(15)11-5-17-18(6-11)10(2)3/h5-6,10,12H,4,7-9H2,1-3H3 |
InChI Key |
VQEMTPRGKAZTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3)C(C)C)CI |
Origin of Product |
United States |
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